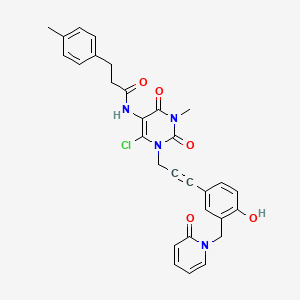
Mlkl-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 56, identified by the PubMed ID 36136378, is a synthetic organic compound known for its role as a modulator of the necroptosis executor protein, mixed lineage kinase domain-like protein. This compound has shown potential in inhibiting the necroptosis pathway by partially inhibiting the oligomerization of mixed lineage kinase domain-like protein and reducing its translocation to the membrane .
Preparation Methods
The preparation of Compound 56 involves a multi-step synthetic route. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired chemical properties. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Compound 56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 56 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its role in modulating the necroptosis pathway, which is a form of programmed cell death.
Medicine: Explored for its potential therapeutic applications in diseases where necroptosis plays a role, such as chronic obstructive pulmonary disease, atherosclerosis, and psoriasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the necroptosis pathway.
Mechanism of Action
The mechanism of action of Compound 56 involves its interaction with the mixed lineage kinase domain-like protein. By partially inhibiting the oligomerization of this protein and reducing its translocation to the membrane, Compound 56 effectively inhibits the necroptosis pathway. This pathway is crucial in regulating inflammatory cell death, and its inhibition can have therapeutic benefits in various diseases .
Comparison with Similar Compounds
Compound 56 is unique in its ability to modulate the necroptosis pathway. Similar compounds include other modulators of the mixed lineage kinase domain-like protein, such as MLKL compound 1. Compound 56 stands out due to its specific mechanism of action and its potential therapeutic applications .
Similar Compounds
- MLKL compound 1
- Other mixed lineage kinase domain-like protein modulators
Properties
Molecular Formula |
C30H27ClN4O5 |
|---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
N-[6-chloro-1-[3-[4-hydroxy-3-[(2-oxopyridin-1-yl)methyl]phenyl]prop-2-ynyl]-3-methyl-2,4-dioxopyrimidin-5-yl]-3-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C30H27ClN4O5/c1-20-8-10-21(11-9-20)13-15-25(37)32-27-28(31)35(30(40)33(2)29(27)39)17-5-6-22-12-14-24(36)23(18-22)19-34-16-4-3-7-26(34)38/h3-4,7-12,14,16,18,36H,13,15,17,19H2,1-2H3,(H,32,37) |
InChI Key |
ATSRNJYTNQHJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=C(N(C(=O)N(C2=O)C)CC#CC3=CC(=C(C=C3)O)CN4C=CC=CC4=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















